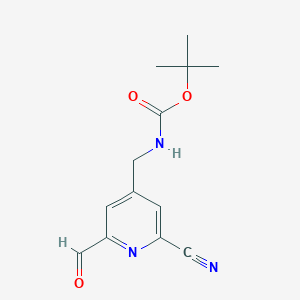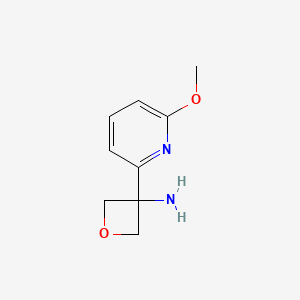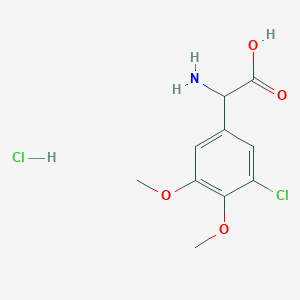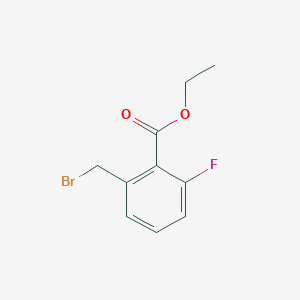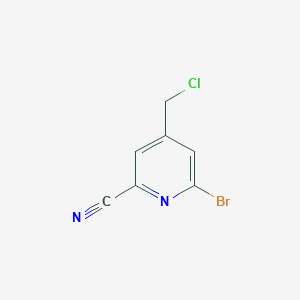
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile typically involves the bromination and chloromethylation of pyridine derivatives. One common method is the bromination of 4-(chloromethyl)pyridine-2-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
化学反応の分析
Types of Reactions
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .
科学的研究の応用
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile has several applications in scientific research:
作用機序
The mechanism of action of 6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile depends on its specific applicationThe bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity . The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
6-Bromo-2-pyridinecarbonitrile: Similar in structure but lacks the chloromethyl group.
4-Bromo-2-(chloromethyl)pyridine: Similar but lacks the carbonitrile group.
2-Pyridinecarbonitrile: Lacks both the bromine and chloromethyl groups.
Uniqueness
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and allow for a wide range of chemical transformations. The combination of these functional groups with the carbonitrile moiety makes it a versatile intermediate for synthesizing complex organic molecules .
特性
分子式 |
C7H4BrClN2 |
|---|---|
分子量 |
231.48 g/mol |
IUPAC名 |
6-bromo-4-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3H2 |
InChIキー |
TYOWOFXXXPHHIY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


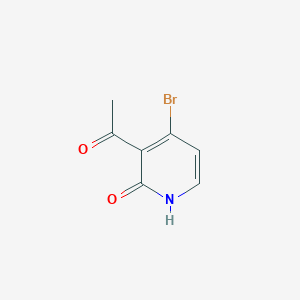
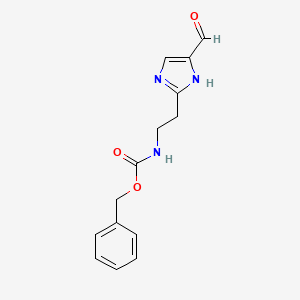
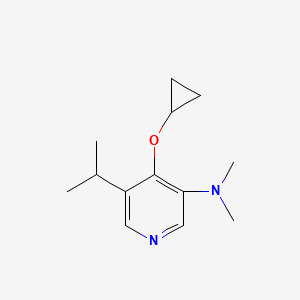
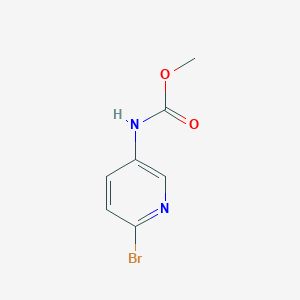
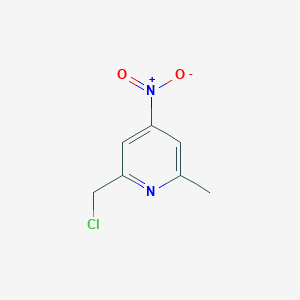
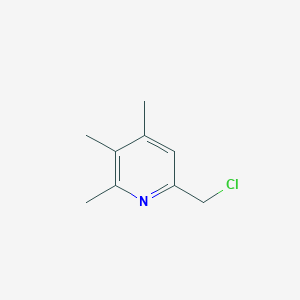
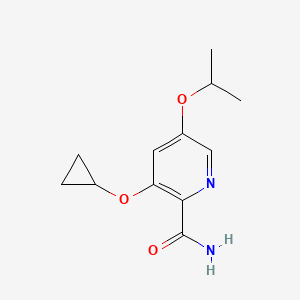
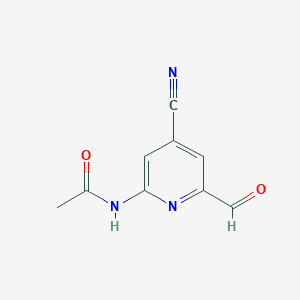
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
